tert-Butyl 3-(5-ethoxy-3,5-dioxopentyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(5-ethoxy-3,5-dioxopentyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(5-ethoxy-3,5-dioxopentyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable nitrogen-containing precursor.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Ethoxy and Dioxopentyl Substitution: The ethoxy and dioxopentyl groups can be introduced through esterification and acylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(5-ethoxy-3,5-dioxopentyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others, allowing for further derivatization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkoxides, amines, and thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 3-(5-ethoxy-3,5-dioxopentyl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(5-ethoxy-3,5-dioxopentyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity, while the azetidine ring can provide rigidity and specific spatial orientation.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: This compound has a similar azetidine core but different substituents, leading to distinct chemical properties and applications.
tert-Butyl 3-(5-ethoxy-3,5-dioxopentyl)pyrrolidine-1-carboxylate: A similar compound with a five-membered pyrrolidine ring instead of the four-membered azetidine ring.
Uniqueness
tert-Butyl 3-(5-ethoxy-3,5-dioxopentyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and the presence of the azetidine ring
Properties
IUPAC Name |
tert-butyl 3-(5-ethoxy-3,5-dioxopentyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-5-20-13(18)8-12(17)7-6-11-9-16(10-11)14(19)21-15(2,3)4/h11H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBHJAQVWSUELA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCC1CN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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